molecular formula C22H20N4O4S B2878957 2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL CAS No. 1251586-36-3

2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL

Cat. No.: B2878957
CAS No.: 1251586-36-3
M. Wt: 436.49
InChI Key: READWFQCRYIROA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of an oxadiazole ring, a pyrimidine ring, and various substituents that contribute to its unique chemical properties

Preparation Methods

The synthesis of 2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the oxadiazole intermediate.

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as amidines and β-dicarbonyl compounds.

    Introduction of the Thioether Linkage: The thioether linkage is formed by reacting the oxadiazole intermediate with a thiol compound under suitable conditions.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, similar to the ethoxyphenyl group attachment.

Industrial production methods for this compound may involve optimizing these synthetic routes to achieve higher yields and purity, as well as scaling up the reactions to meet commercial demands.

Chemical Reactions Analysis

2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the thioether linkage is oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the oxadiazole ring to its corresponding amine derivative. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy or methoxy groups are replaced by other nucleophiles. Common reagents include alkyl halides and nucleophilic bases.

    Hydrolysis: The compound can undergo hydrolysis reactions, where the oxadiazole ring is cleaved to form carboxylic acids and amines. Acidic or basic conditions are typically used for hydrolysis.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical assays.

    Medicine: The compound is being investigated for its potential therapeutic properties, including its ability to act as an anti-inflammatory or anticancer agent. Its interactions with specific molecular targets are of particular interest in drug discovery.

    Industry: The compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to various biological effects, such as reduced inflammation or inhibited cancer cell growth. The exact molecular targets and pathways involved depend on the specific application and context of the research.

Comparison with Similar Compounds

2-({[3-(2-ETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-(4-METHOXYPHENYL)PYRIMIDIN-4-OL can be compared with other similar compounds, such as:

    Pyrimido[4,5-d]pyrimidines: These compounds have a similar bicyclic structure and share some chemical properties with the target compound. They are also used in various scientific research applications.

    Oxadiazole Derivatives: Compounds containing the oxadiazole ring exhibit similar reactivity and are used in similar applications, such as enzyme inhibition and drug discovery.

    Thioether-Linked Compounds: Compounds with thioether linkages share similar chemical reactivity and are used in the synthesis of complex molecules and materials.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

2-[[3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-(4-methoxyphenyl)-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O4S/c1-3-29-18-7-5-4-6-16(18)21-25-20(30-26-21)13-31-22-23-17(12-19(27)24-22)14-8-10-15(28-2)11-9-14/h4-12H,3,13H2,1-2H3,(H,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

READWFQCRYIROA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.